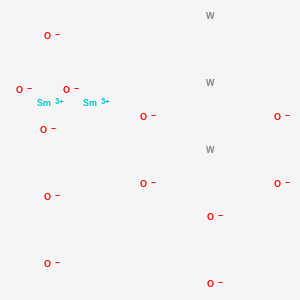
Disamarium tritungsten dodecaoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disamarium tritungsten dodecaoxide is a chemical compound with the molecular formula O₁₂Sm₂W₃ It is composed of two samarium atoms and three tungsten atoms, combined with twelve oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Disamarium tritungsten dodecaoxide can be synthesized through solid-state reactions involving the direct combination of samarium oxide (Sm₂O₃) and tungsten trioxide (WO₃) at high temperatures. The reaction typically occurs in a controlled atmosphere to prevent contamination and ensure the purity of the product. The reaction can be represented as follows:
Sm2O3+3WO3→O12Sm2W3
Industrial Production Methods
Industrial production of this compound involves similar high-temperature solid-state reactions. The process is scaled up to produce larger quantities, often using specialized furnaces and reactors to maintain the necessary temperature and atmospheric conditions. The purity of the starting materials and the control of reaction parameters are crucial to obtaining high-quality this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Disamarium tritungsten dodecaoxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions, leading to changes in its oxidation state and properties.
Reduction: Reduction reactions can alter the oxidation state of tungsten and samarium within the compound.
Substitution: Certain ligands or atoms in the compound can be substituted with other elements or groups, modifying its chemical behavior.
Common Reagents and Conditions
Oxidation: Oxygen or other oxidizing agents at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents under controlled conditions.
Substitution: Various reagents depending on the desired substitution, often requiring specific catalysts or reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to higher oxides of tungsten and samarium, while reduction could produce lower oxides or elemental forms of the metals.
Wissenschaftliche Forschungsanwendungen
Disamarium tritungsten dodecaoxide has several scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique electronic properties.
Biology: Investigated for potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Explored for its potential therapeutic properties, including its use in targeted drug delivery systems.
Industry: Utilized in the production of advanced materials, such as high-performance ceramics and electronic components.
Wirkmechanismus
The mechanism by which disamarium tritungsten dodecaoxide exerts its effects involves interactions at the molecular level The compound’s unique electronic structure allows it to participate in various catalytic processes, enhancing reaction rates and selectivity
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dipraseodymium tritungsten dodecaoxide: Similar in structure but contains praseodymium instead of samarium.
Disamarium tritungsten dodecaoxide: Another variant with different stoichiometry or oxidation states.
Uniqueness
This compound is unique due to its specific combination of samarium and tungsten, which imparts distinct electronic and catalytic properties
Eigenschaften
CAS-Nummer |
13701-73-0 |
|---|---|
Molekularformel |
OSmW |
Molekulargewicht |
350.2 g/mol |
IUPAC-Name |
oxotungsten;samarium |
InChI |
InChI=1S/O.Sm.W |
InChI-Schlüssel |
FBIBTSVCFRVRIP-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Sm+3].[Sm+3].[W].[W].[W] |
Kanonische SMILES |
O=[W].[Sm] |
Synonyme |
disamarium tritungsten dodecaoxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















